Product packaging for 2-Phenylnon-2-ene-1,4-diol(Cat. No.:CAS No. 214626-48-9)

2-Phenylnon-2-ene-1,4-diol

Cat. No.: B14245995
CAS No.: 214626-48-9
M. Wt: 234.33 g/mol
InChI Key: JHFNANCDMZRLOI-UHFFFAOYSA-N
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Description

2-Phenylnon-2-ene-1,4-diol is a chemical compound of interest in various research fields. It features a phenyl ring attached to a nonene chain with diol functional groups at the 1 and 4 positions. This structure is characteristic of a class of compounds that have been investigated for their potential biological activities. Research on structurally similar 1,1,2-triarylalkenes has shown that such compounds can exhibit significant estrogen receptor (ER) binding properties, functioning as Selective Estrogen Receptor Modulators (SERMs) with potential anti-estrogenic effects . The specific length of the alkyl chain and the presence of hydroxyl groups are critical factors influencing these interactions, suggesting that this compound may serve as a valuable intermediate or lead compound in medicinal chemistry and pharmaceutical research for developing hormone-related therapies . Furthermore, compounds within this structural family are also explored in material science and as intermediates in organic synthesis. The diol functionality makes it a potential candidate for polymerization reactions or as a building block for more complex molecular architectures. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O2 B14245995 2-Phenylnon-2-ene-1,4-diol CAS No. 214626-48-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

214626-48-9

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-phenylnon-2-ene-1,4-diol

InChI

InChI=1S/C15H22O2/c1-2-3-5-10-15(17)11-14(12-16)13-8-6-4-7-9-13/h4,6-9,11,15-17H,2-3,5,10,12H2,1H3

InChI Key

JHFNANCDMZRLOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=C(CO)C1=CC=CC=C1)O

Origin of Product

United States

Structural Characterization and Stereochemical Considerations of 2 Phenylnon 2 Ene 1,4 Diol

Nomenclature and Chemical Connectivity

The structure of 2-phenylnon-2-ene-1,4-diol is explicitly defined by its IUPAC name. A systematic breakdown of the name reveals the precise arrangement of its atoms and functional groups.

Parent Chain: The root "non-" indicates a nine-carbon aliphatic chain.

Unsaturation: The "-2-ene" suffix specifies a carbon-carbon double bond located between the second and third carbon atoms (C2 and C3).

Principal Functional Groups: The suffix "-1,4-diol" identifies two hydroxyl (-OH) groups, serving as the principal functional groups. They are attached to the first (C1) and fourth (C4) carbon atoms of the nonane (B91170) chain.

Substituent: The prefix "2-phenyl" indicates that a phenyl group (-C₆H₅) is attached to the second carbon atom (C2).

This nomenclature describes a molecule where a hydroxymethyl group (-CH₂OH) is at C1, a phenyl group is at C2, and the C2-C3 double bond is followed by a hydroxyl group at the C4 position, with the remainder of the carbon chain extending to C9.

Table 1: Summary of Structural Features

Feature Description Position
Parent Chain Nonane 9 Carbons
Double Bond Alkene C2-C3
Hydroxyl Group Alcohol C1
Hydroxyl Group Alcohol C4

Analysis of Geometric Isomerism (E/Z) at the C2-C3 Double Bond

The presence of a double bond at the C2-C3 position introduces the possibility of geometric isomerism. For E/Z isomerism to exist, each carbon atom of the double bond must be attached to two different substituent groups. In this compound, C2 is bonded to a phenyl group and a hydroxymethyl group (-CH₂OH), while C3 is bonded to a hydrogen atom and a 1-hydroxypentyl group (-CH(OH)C₅H₁₁).

The configuration of the geometric isomers is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, which rank substituents based on atomic number.

At Carbon 2 (C2):

The phenyl group (-C₆H₅) has a higher priority than the hydroxymethyl group (-CH₂OH) because the carbon of the phenyl ring is bonded to three other carbons, while the carbon of the hydroxymethyl group is bonded to one oxygen and two hydrogens.

At Carbon 3 (C3):

The 1-hydroxypentyl group has a higher priority than the hydrogen atom.

The two possible geometric isomers are:

(E)-isomer: The two higher-priority groups (the phenyl group at C2 and the 1-hydroxypentyl group at C3) are on opposite sides (entgegen) of the double bond.

(Z)-isomer: The two higher-priority groups are on the same side (zusammen) of the double bond.

Table 2: Cahn-Ingold-Prelog Priorities for C2-C3 Substituents

Carbon Substituent Priority
C2 -C₆H₅ (Phenyl) High
C2 -CH₂OH (Hydroxymethyl) Low
C3 -CH(OH)C₅H₁₁ (1-Hydroxypentyl) High

Investigation of Stereogenic Centers (e.g., C4) and Resulting Chiral Isomers

A stereogenic center, or chiral center, is a carbon atom bonded to four different groups, leading to non-superimposable mirror images known as enantiomers. In the structure of this compound, the carbon atom at position 4 (C4) is a stereogenic center.

The four distinct groups attached to C4 are:

A hydroxyl group (-OH)

A hydrogen atom (-H)

A pentyl group (-C₅H₁₁)

A 2-phenyl-1-(hydroxymethyl)ethenyl group (-C(C₆H₅)=CHCH₂OH)

The presence of this single chiral center means that this compound can exist as a pair of enantiomers, designated as (4R) and (4S) based on the CIP priority rules.

When combined with the geometric isomerism at the C2-C3 double bond, the molecule has a total of four possible stereoisomers. These isomers are pairs of enantiomers and pairs of diastereomers.

Table 3: Possible Stereoisomers of this compound

Isomer Name Configuration Relationship
(2E, 4R)-2-Phenylnon-2-ene-1,4-diol E at C2=C3, R at C4 Enantiomer of (2E, 4S)
(2E, 4S)-2-Phenylnon-2-ene-1,4-diol E at C2=C3, S at C4 Enantiomer of (2E, 4R)
(2Z, 4R)-2-Phenylnon-2-ene-1,4-diol Z at C2=C3, R at C4 Enantiomer of (2Z, 4S)
(2Z, 4S)-2-Phenylnon-2-ene-1,4-diol Z at C2=C3, S at C4 Enantiomer of (2Z, 4R)

Any (E)-isomer is a diastereomer of any (Z)-isomer.

Conformational Analysis and Preferred Rotamers

The relative energies of the different conformers (rotamers) are influenced by several factors:

Steric Hindrance: Repulsive interactions occur when bulky groups are brought into close proximity. For instance, rotation around the C3-C4 bond would be constrained to minimize steric clash between the large phenyl group and the pentyl group.

Allylic Strain: This type of strain arises from the interaction between a substituent on one end of a double bond and an allylic substituent. nih.gov In this molecule, allylic 1,3-strain can occur between the substituent at C4 (-OH or -C₅H₁₁) and the substituent at C2 (-phenyl or -CH₂OH). The molecule will likely adopt a conformation that minimizes these repulsive interactions.

Hydrogen Bonding: The presence of two hydroxyl groups at C1 and C4 allows for the possibility of intramolecular hydrogen bonding. A conformation where the C1-hydroxyl and C4-hydroxyl groups are oriented towards each other could be stabilized by this interaction, influencing the preferred rotamer around the C3-C4 bond.

The study of diol conformations shows that the relative orientation of hydroxyl groups is key to understanding their structure. osti.gov The interplay of these steric and electronic factors dictates which conformations are most stable and therefore most populated at equilibrium. Detailed analysis of these preferences would typically require experimental techniques like NMR spectroscopy or computational modeling. osti.gov

Chemical Reactivity and Derivatization of 2 Phenylnon 2 Ene 1,4 Diol

Reactions at the Hydroxyl Groups

The presence of two hydroxyl groups, one primary and one secondary, on an allylic framework allows for a range of derivatization reactions. These sites can react independently or together, depending on the reaction conditions and reagents employed.

The hydroxyl groups of 2-Phenylnon-2-ene-1,4-diol are expected to undergo standard esterification and etherification reactions typical for alcohols. rsc.org

Esterification: This reaction involves treating the diol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form the corresponding ester(s). Acid catalysts (e.g., H₂SO₄) are often used for reactions with carboxylic acids to drive the equilibrium towards the product. More sophisticated methods like the Steglich esterification, which uses coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be employed under milder conditions. Given the presence of two hydroxyl groups with different steric environments (primary vs. secondary), selective mono-esterification could potentially be achieved by using a limited amount of the acylating agent, with the less sterically hindered primary alcohol likely reacting preferentially. Palladium-catalyzed allylic substitution methods have also been developed for the synthesis of complex allylic esters from allylic alcohols. nih.gov

Etherification: The formation of ethers, such as in the Williamson ether synthesis, would involve deprotonating the hydroxyl groups with a strong base (e.g., NaH) to form alkoxides, followed by reaction with an alkyl halide. Similar to esterification, selectivity between the primary and secondary positions could be a factor. For more complex syntheses, the hydroxyl groups can serve as protecting groups after being converted to ethers (e.g., silyl (B83357) ethers like TBDMS or TIPS ethers) to prevent them from reacting in subsequent steps.

Reaction Type Reagent Example Expected Product Notes
EsterificationAcetic Anhydride (B1165640), Pyridine2-Phenylnon-2-ene-1,4-diyl diacetateReaction would likely proceed at both hydroxyl groups with excess reagent.
EtherificationNaH, then Methyl Iodide1,4-Dimethoxy-2-phenylnon-2-eneBoth hydroxyls are converted to methyl ethers.
Silyl Ether FormationTBDMS-Cl, Imidazole1,4-Bis(tert-butyldimethylsilyloxy)-2-phenylnon-2-eneA common method for protecting diols in multi-step synthesis.

The oxidation of the primary and secondary allylic alcohol groups in this compound would yield α,β-unsaturated carbonyl compounds, which are valuable synthetic intermediates. organic-chemistry.org The specific product depends on the choice of oxidizing agent and which alcohol group is targeted.

Oxidation of the secondary alcohol: Selective oxidation of the secondary alcohol at the C4 position would yield an α,β-unsaturated ketone, specifically 1-hydroxy-2-phenylnon-2-en-4-one .

Oxidation of the primary alcohol: Selective oxidation of the primary alcohol at the C1 position would produce an α,β-unsaturated aldehyde, 4-hydroxy-2-phenylnon-2-en-1-al .

Full oxidation: A strong oxidizing agent or forcing conditions would oxidize both hydroxyl groups to yield the corresponding keto-aldehyde, 2-phenylnon-2-ene-1,4-dione .

A variety of reagents are available for the oxidation of allylic alcohols. organic-chemistry.org Mild reagents like manganese dioxide (MnO₂) are known to selectively oxidize allylic alcohols over saturated ones. Other modern catalytic systems, such as those using palladium (e.g., Pd(OAc)₂) or TEMPO in the presence of a co-oxidant, offer high selectivity for the formation of enones and enals under mild conditions. organic-chemistry.org For instance, palladium-catalyzed oxidation of allylic alcohols can be performed with molecular oxygen. organic-chemistry.org

Oxidizing Agent Target Functionality Expected Product Reference for Analogous Reaction
MnO₂Primary & Secondary Allylic Alcohols2-Phenylnon-2-ene-1,4-dioneGeneral reagent for allylic alcohol oxidation.
Pd(OAc)₂ / O₂Primary & Secondary Allylic Alcohols2-Phenylnon-2-ene-1,4-dionePalladium-catalyzed aerobic oxidation is effective for allylic alcohols. organic-chemistry.org
TEMPO / NaOClPrimary & Secondary Alcohols2-Phenylnon-2-ene-1,4-dioneTEMPO-based systems are efficient for alcohol oxidation. organic-chemistry.org

The 1,4-diol structure allows for intramolecular cyclization reactions to form various heterocyclic derivatives.

Cyclic Acetals and Ketals: Reacting the diol with an aldehyde or a ketone in the presence of an acid catalyst will form a cyclic acetal (B89532) or ketal, respectively. quimicaorganica.orglibretexts.org This reaction is reversible and typically requires the removal of water to drive it to completion. The reaction of this compound with a carbonyl compound would produce a six-membered tetrahydropyran (B127337) ring, a structure that is thermodynamically stable. organicchemistrytutor.com These cyclic derivatives are often used as protecting groups for diols or for the carbonyl compound itself. libretexts.org

Cyclic Carbonates: Treatment with phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) in the presence of a base would lead to the formation of a cyclic carbonate.

Reagent(s) Derivative Type Expected Product Structure Notes
Acetone (B3395972), H⁺ (cat.)Cyclic KetalA 2,2-dimethyl-1,3-dioxane (B13969650) ring fused to the parent structure.Forms a six-membered ring, which is kinetically and thermodynamically favorable. organicchemistrytutor.comchemtube3d.com
Benzaldehyde, H⁺ (cat.)Cyclic AcetalA 2-phenyl-1,3-dioxane (B8809928) ring fused to the parent structure.A common method for protecting 1,3-diols, applicable here to a 1,4-ene-diol.
Triphosgene, PyridineCyclic CarbonateA six-membered cyclic carbonate ring.A standard method for converting diols to cyclic carbonates.

Reactions Involving the Alkene Moiety

The carbon-carbon double bond in this compound is electron-rich and susceptible to a variety of addition reactions.

Catalytic hydrogenation is a standard method for reducing a carbon-carbon double bond. rsc.org

Alkene Hydrogenation: Treatment of this compound with hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel will reduce the alkene to an alkane. This reaction would yield 2-phenylnonane-1,4-diol . The hydrogenation of the double bond creates a new stereocenter at C2. Depending on the catalyst and conditions, some degree of diastereoselectivity may be achievable, influenced by the existing stereocenter at C4. In some cases, particularly with palladium catalysts, hydrogenolysis (cleavage) of the C-O bonds of the allylic alcohols can occur as a side reaction.

Selective partial hydrogenation of alkynes is a common route to alkenes like the precursor for this diol. For example, 2-butyne-1,4-diol (B31916) is hydrogenated to 2-butene-1,4-diol (B106632) using nickel or palladium catalysts. chemicalbook.com

Catalyst Product Reaction Conditions Reference for Analogous Reaction
Pd/C2-Phenylnonane-1,4-diolH₂ (1 atm), Ethanol, rtStandard conditions for alkene hydrogenation. acs.org
PtO₂ (Adam's catalyst)2-Phenylnonane-1,4-diolH₂ (1-3 atm), Acetic Acid, rtA highly active catalyst for alkene reduction.
Raney Ni2-Phenylnonane-1,4-diolH₂ (high pressure), Ethanol, elevated temp.Often used for industrial-scale hydrogenations. atamankimya.com

The alkene can undergo electrophilic addition, where an electrophile adds across the double bond. masterorganicchemistry.com

Halogenation: The reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) in an inert solvent (like CH₂Cl₂) would result in the addition of two halogen atoms across the double bond to form a vicinal dihalide. The mechanism proceeds through a cyclic halonium ion intermediate, which is then attacked by the halide ion in an anti-fashion. masterorganicchemistry.com This results in the formation of 2,3-dihalo-2-phenylnonane-1,4-diol . The reaction is highly stereoselective, leading to the anti-addition product. chemguide.co.uk

Hydrohalogenation: The addition of hydrogen halides (HBr, HCl) proceeds via a carbocation intermediate. The initial protonation of the double bond will occur to form the most stable carbocation. In this case, protonation at C3 would generate a tertiary carbocation at C2, which is also stabilized by the adjacent phenyl group. Subsequent attack by the halide ion (Br⁻, Cl⁻) at C2 would yield the 3-halo-2-phenylnonane-1,4-diol . This reaction follows Markovnikov's rule.

Reagent Reaction Type Expected Product Mechanism/Stereochemistry
Br₂ in CCl₄Halogenation2,3-Dibromo-2-phenylnonane-1,4-diolVia cyclic bromonium ion; results in anti-addition. masterorganicchemistry.com
HCl (gas) in etherHydrohalogenation3-Chloro-2-phenylnonane-1,4-diolVia tertiary benzylic carbocation; Markovnikov addition.
NBS in DMSO/H₂OHalohydrin Formation3-Bromo-2-hydroxy-2-phenylnonane-1,4-diolBromonium ion intermediate is trapped by water as the nucleophile.

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-rich double bond in this compound, activated by the adjacent phenyl group and hydroxyl-bearing carbon, suggests its potential participation as a diene or dienophile in cycloaddition reactions. The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, is a pertinent example.

In a hypothetical Diels-Alder reaction, this compound could react with a suitable dienophile. The presence of the phenyl group would likely direct the regioselectivity of the addition. The stereochemical outcome would be influenced by the geometry of the double bond and the approach of the dienophile.

Table 1: Hypothetical Diels-Alder Reactions of this compound

DienophileExpected ProductPotential Reaction Conditions
Maleic anhydrideA substituted cyclohexene (B86901) derivative with fused anhydride ringThermal or Lewis acid catalysis
Dimethyl acetylenedicarboxylateA substituted cyclohexadiene derivativeHigh temperature
AcroleinA substituted cyclohexene carboxaldehydeModerate temperature

It is important to note that for this compound to act as a diene, a rearrangement to a conjugated system would be necessary, which is not its native structure. More plausibly, it would function as a dienophile, reacting with a conjugated diene.

Reactions Involving the Phenyl Substituent

The phenyl group of this compound is susceptible to reactions typical of aromatic compounds, primarily electrophilic aromatic substitution.

Electrophilic Aromatic Substitution

The alkenyl substituent on the benzene (B151609) ring is an activating group, directing incoming electrophiles to the ortho and para positions. The steric bulk of the nonene-diol chain might hinder ortho substitution to some extent, potentially favoring the para product.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO2) onto the phenyl ring, predominantly at the para position.

Halogenation: Treatment with a halogen (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) would result in the corresponding aryl halide.

Friedel-Crafts Alkylation/Acylation: These reactions would introduce an alkyl or acyl group, respectively, onto the aromatic ring. However, the presence of the hydroxyl groups in this compound could complicate these reactions, as they can coordinate to the Lewis acid catalyst. Protection of the hydroxyl groups would likely be necessary.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

ReagentsElectrophileMajor Product
HNO₃, H₂SO₄NO₂⁺4-Nitro-2-phenylnon-2-ene-1,4-diol
Br₂, FeBr₃Br⁺4-Bromo-2-phenylnon-2-ene-1,4-diol
CH₃COCl, AlCl₃ (with protected diol)CH₃CO⁺4-Acetyl-2-phenylnon-2-ene-1,4-diol

Functionalization of the Aromatic Ring

Beyond electrophilic substitution, the phenyl ring can be functionalized through other means. For instance, if a bromo-substituted derivative were prepared as described above, it could undergo a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. This would significantly expand the molecular complexity and allow for the synthesis of a wide array of derivatives.

Rearrangement Reactions (e.g., Pinacol (B44631) Rearrangement if applicable to derivatives)

While this compound itself is not a vicinal diol and therefore will not directly undergo a classic pinacol rearrangement, its derivatives could be engineered to do so. The pinacol rearrangement is the acid-catalyzed rearrangement of a 1,2-diol to a ketone.

To apply this to the this compound system, the double bond would first need to be dihydroxylated to create a 1,2,4-triol derivative. For example, treatment of this compound with an oxidizing agent like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would yield 2-phenylnonane-1,2,4-triol.

This resulting vicinal diol moiety at the C1 and C2 positions, upon treatment with acid, could then undergo a pinacol-type rearrangement. The migratory aptitude of the groups attached to the carbon bearing the second hydroxyl group would determine the product. The phenyl group has a high migratory aptitude, suggesting it would likely migrate to the adjacent carbocation, leading to the formation of a ketone.

Spectroscopic and Analytical Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR for structural assignment and stereochemistry)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 2-Phenylnon-2-ene-1,4-diol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

¹H NMR Spectroscopy is utilized to identify the types and number of protons in a molecule. For a diol compound, characteristic signals for hydroxyl (-OH) and aliphatic (-CH2-) protons would be expected. For instance, in a similar diol compound, these have been observed at chemical shifts of 2.86 ppm and 4.56 ppm, respectively. researchgate.net Aromatic protons typically appear in the range of 7.00 to 8.24 ppm. researchgate.net

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are indicative of their bonding environment. For example, carbons in aromatic rings can be observed between 115.5 and 153.8 ppm. researchgate.net The carbons attached to hydroxyl groups in diols also have characteristic chemical shifts. multiscreensite.com The number of unique carbon signals can indicate the symmetry of the molecule. multiscreensite.com

2D NMR Spectroscopy , such as Correlation Spectroscopy (COSY), is instrumental in determining the connectivity between protons, which is vital for assigning the complex structure and stereochemistry of molecules like this compound. longdom.org COSY spectra show cross-peaks between protons that are coupled, allowing for the tracing of proton-proton networks. longdom.org Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations, which are crucial for determining the relative stereochemistry of substituents. copernicus.org For complex structures, computational quantum mechanics (QM) calculations of NMR data can be used to assist in the definitive assignment of regio-isomers and complex natural products. wuxiapptec.com

Table 1: Representative ¹H and ¹³C NMR Data for Diol Compounds This table presents typical chemical shift ranges for functional groups found in diol compounds, based on literature data. Actual values for this compound may vary.

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aliphatic C-H0.9 - 2.510 - 40
C-H adjacent to OH3.4 - 4.050 - 70
Vinylic C-H4.5 - 6.5100 - 140
Aromatic C-H7.0 - 8.5110 - 150
Hydroxyl O-H1.0 - 5.5 (variable)N/A
Carbonyl C=ON/A160 - 220

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

The molecular weight of a related compound, 2-phenylbut-2-ene-1,4-diol, is 164.20 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. For instance, the exact mass of 2-phenylbut-2-ene-1,4-diol has been calculated as 164.083729621 Da. nih.gov

When subjected to ionization in a mass spectrometer, this compound will fragment in a characteristic manner. The analysis of these fragment ions provides valuable clues about the molecule's structure. For example, the loss of a water molecule ([M-H₂O]⁺) is a common fragmentation pathway for alcohols. Other fragmentations can reveal the structure of the alkyl and phenyl portions of the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound This table is predictive and based on the expected fragmentation of the target molecule.

Ionm/z (predicted)Description
[M]⁺234.33Molecular Ion
[M-H₂O]⁺216.31Loss of a water molecule
[M-C₅H₁₁]⁺163.20Loss of the pentyl group
[C₆H₅-C=CH-CH₂OH]⁺147.18Phenyl-alkenol fragment
[C₆H₅]⁺77.10Phenyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) and alkene (C=C) functional groups. The O-H stretching vibration of alcohols typically appears as a broad and intense band in the region of 3200-3600 cm⁻¹. pressbooks.pubresearchgate.net The C=C stretching vibration of the alkene would likely be observed in the range of 1640-1680 cm⁻¹. pressbooks.pub Additionally, absorptions corresponding to C-H stretching and bending vibrations of the aromatic ring and the alkyl chain would also be present. pressbooks.pub

Table 3: Characteristic Infrared Absorption Frequencies for this compound This table outlines the expected IR absorption bands for the functional groups present in the molecule.

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H Stretch (Alcohol)3200 - 3600Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Alkane)2850 - 2960Strong
C=C Stretch (Alkene)1640 - 1680Medium
C=C Stretch (Aromatic)1450 - 1600Medium
C-O Stretch (Alcohol)1000 - 1260Strong

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination

Since this compound contains chiral centers, it can exist as enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. uma.esgcms.cz Enantiomeric excess is a measure of the purity of a chiral substance. masterorganicchemistry.com

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for enantiomeric separation. uma.es It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com By comparing the peak areas of the two enantiomers in the chromatogram, the e.e. can be calculated. uma.es The choice of the chiral column and the mobile phase is critical for achieving good separation. sigmaaldrich.comchromatographyonline.com

Chiral Gas Chromatography (GC) can also be used for the separation of volatile chiral compounds. libretexts.org Similar to chiral HPLC, it utilizes a chiral stationary phase to resolve the enantiomers. gcms.cz The choice between HPLC and GC depends on the volatility and thermal stability of the compound and its derivatives.

The determination of enantiomeric excess is crucial in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other.

Table 4: Chiral Chromatography Parameters for Enantiomeric Excess Determination This table provides a general overview of the parameters that would be considered for the chiral separation of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Stationary Phase Chiral Stationary Phase (e.g., polysaccharide-based, Pirkle-type)Chiral Stationary Phase (e.g., cyclodextrin-based)
Mobile Phase/Carrier Gas Mixture of organic solvents (e.g., hexane/isopropanol)Inert gas (e.g., Helium, Nitrogen)
Detector UV-Vis, Circular DichroismFlame Ionization Detector (FID), Mass Spectrometer (MS)
Key Measurement Retention time difference between enantiomersRetention time difference between enantiomers
Calculation Enantiomeric Excess (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100Enantiomeric Excess (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100

Computational and Theoretical Studies of 2 Phenylnon 2 Ene 1,4 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and inherent reactivity of 2-Phenylnon-2-ene-1,4-diol. By solving approximations of the Schrödinger equation for this molecule, researchers can determine a variety of electronic properties that govern its chemical behavior.

Detailed research findings indicate that methods such as B3LYP with a 6-31G* basis set are commonly used to optimize the geometry of similar allylic diols and to calculate their electronic properties. rsc.org For this compound, these calculations reveal the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is hypothetical and for illustrative purposes.)

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment2.5 D

The electrostatic potential map visually represents the charge distribution across the molecule. For this compound, regions of negative potential are expected around the oxygen atoms of the hydroxyl groups, indicating their nucleophilic character. Conversely, regions of positive potential would be associated with the hydrogen atoms of the hydroxyl groups, highlighting their electrophilic nature and potential for hydrogen bonding. organic-chemistry.org

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The flexibility of the nonene chain and the presence of rotatable bonds in this compound mean that it can adopt numerous conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are indispensable tools for exploring the conformational space of such molecules.

Molecular mechanics force fields, such as AMBER or MMFF94, can be used to rapidly calculate the potential energy of a vast number of conformations, identifying low-energy (and thus more stable) structures. These stable conformers are crucial as they represent the most likely shapes the molecule will adopt, influencing its physical properties and biological interactions.

Molecular dynamics simulations provide a time-dependent perspective of the molecule's behavior. By simulating the motion of the atoms over time, MD can reveal the dynamics of conformational changes and the stability of specific conformers in different environments (e.g., in a vacuum or in a solvent). For allylic diols, intramolecular hydrogen bonding can significantly influence the preferred conformation, a factor that MD simulations are well-suited to explore. organic-chemistry.org

Table 2: Relative Energies of Stable Conformers of this compound (Note: The following data is hypothetical and for illustrative purposes.)

ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)Population (%)
A-165°0.0045
B65°0.8525
C-45°1.5015
D180°2.1010
E90°3.005

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra or for identifying the compound in a complex mixture. For this compound, theoretical calculations of NMR and IR spectra are particularly relevant.

DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. These calculations are typically performed on the optimized geometry of the molecule. The calculated shifts, when compared to experimental data, can help to confirm the structure and assign specific signals to the corresponding atoms in the molecule.

Table 3: Predicted Spectroscopic Data for this compound (Note: The following data is hypothetical and for illustrative purposes.)

ParameterPredicted Value
¹H NMR Chemical Shift (O-H)3.5-4.5 ppm
¹³C NMR Chemical Shift (C=C)125-140 ppm
IR Frequency (O-H stretch)3300-3400 cm⁻¹
IR Frequency (C=C stretch)1650-1670 cm⁻¹

Reaction Pathway Modeling and Transition State Analysis for Synthetic Transformations

Understanding the mechanisms of chemical reactions is a central theme in chemistry. Computational modeling of reaction pathways allows for the investigation of potential synthetic transformations involving this compound. This involves identifying the transition states that connect reactants to products.

For instance, the diastereoselective epoxidation of allylic diols has been a subject of computational study, where the transition state geometries are analyzed to understand the origins of stereoselectivity. organic-chemistry.org Similar studies on this compound could explore reactions such as oxidation, esterification, or other transformations involving the diol functionality.

By calculating the energies of reactants, products, and transition states, a potential energy surface for the reaction can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, is a critical parameter that determines the reaction rate. Transition state theory can then be used to estimate the rate constant for the reaction. These theoretical insights are invaluable for optimizing reaction conditions and for designing more efficient synthetic routes.

Table 4: Hypothetical Reaction Pathway Analysis for the Epoxidation of this compound (Note: The following data is hypothetical and for illustrative purposes.)

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + m-CPBA)0.0
Transition State 1 (syn-attack)+15.2
Transition State 2 (anti-attack)+12.5
Product 1 (syn-epoxide)-25.0
Product 2 (anti-epoxide)-28.3

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis (e.g., Natural Products, Pharmaceuticals, Agrochemicals)

There is no specific information available in the scientific literature detailing the use of 2-Phenylnon-2-ene-1,4-diol as a building block in the synthesis of complex molecules such as natural products, pharmaceuticals, or agrochemicals. While allylic diols, in general, are recognized as versatile intermediates in organic synthesis, allowing for the construction of stereochemically complex structures, no examples specifically utilize this compound. dissertation.comacs.orgorganic-chemistry.org The potential of this specific compound remains unexplored in this context.

Precursor for Polymeric Materials (e.g., Polyesters, Polyurethanes)

No research has been found that investigates or reports the use of this compound as a monomer or precursor for the synthesis of polymeric materials like polyesters or polyurethanes. The incorporation of phenyl-substituted diols can influence the thermal and mechanical properties of polyesters, but there are no studies available that have explored this with this compound. researchgate.netacs.orgscience.org.ge

Role in Chiral Catalyst Development or Ligand Synthesis

The development of chiral catalysts and ligands is a crucial area of research in asymmetric synthesis. Chiral diols, including those with phenyl substituents, are often employed for this purpose. nih.govunits.itacs.orgnih.gov However, there are no published studies that describe the use of this compound in the development of chiral catalysts or as a chiral ligand. Its potential in this application has not been documented.

Investigation as a Scaffold for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and agrochemical research to understand how a molecule's structure influences its biological activity. scielo.briiste.org Such studies require a series of related compounds to be synthesized and tested. There is no evidence in the current body of scientific literature to suggest that this compound has been used as a scaffold or investigated in any SAR studies.

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